Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate

説明

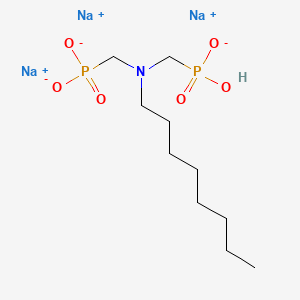

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H22NNa3O6P2 and a molecular weight of 383.202 g/mol . This compound is a bisphosphonate, characterized by the presence of two phosphonate groups attached to a central carbon atom. Bisphosphonates are known for their stability and resistance to enzymatic degradation, making them valuable in various applications, particularly in medicine and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

-

Reaction of Octylamine with Formaldehyde and Phosphorous Acid

- Octylamine (C8H17NH2) reacts with formaldehyde (CH2O) and phosphorous acid (H3PO3) to form the intermediate compound ((octylimino)bis(methylene))bisphosphonic acid.

- The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.

-

Neutralization with Sodium Hydroxide

- The intermediate compound is then neutralized with sodium hydroxide (NaOH) to form this compound.

- The reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as crystallization or filtration to obtain the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can modify the imino group, leading to different derivatives.

Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous medium at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used, and the reactions are conducted at room temperature or slightly elevated temperatures.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and the reactions are performed in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized phosphonate derivatives.

Reduction: Reduced imino derivatives.

Substitution: Substituted phosphonate compounds with various functional groups.

科学的研究の応用

Biological Applications

1. Antimicrobial Activity

Research indicates that trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments for infections .

2. Bone Health

Phosphonates are known for their ability to bind to hydroxyapatite in bone tissue. This property suggests potential applications in osteoporosis treatment, where the compound could be used to enhance bone density and prevent fractures .

3. Chelating Agent

The compound's ability to chelate metal ions can be leveraged in environmental applications, particularly in the removal of heavy metals from wastewater. Its effectiveness in binding with toxic metals could facilitate the development of more efficient water purification systems .

Industrial Applications

1. Agriculture

this compound can be utilized as a fertilizer additive due to its phosphorus content. It may enhance nutrient uptake in plants, leading to improved crop yields .

2. Detergent Formulation

The compound's surfactant properties allow it to function effectively in detergent formulations, improving cleaning efficiency by reducing surface tension and enhancing soil removal from surfaces .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Coatings | Demonstrated effective inhibition of bacterial growth on treated surfaces. |

| Study B | Bone Density Enhancement | Showed increased bone mineral density in animal models after treatment with the compound. |

| Study C | Heavy Metal Removal | Achieved over 90% reduction of lead and cadmium from contaminated water samples using the compound as a chelating agent. |

作用機序

The mechanism of action of trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces, inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition occurs through several pathways:

Inhibition of Osteoclast Formation: The compound reduces the development and recruitment of osteoclast progenitors.

Promotion of Osteoclast Apoptosis: It induces apoptosis (programmed cell death) in osteoclasts.

Reduction of Osteoclast Activity: The compound impairs the ability of osteoclasts to adhere to bone surfaces and produce the protons necessary for bone resorption.

類似化合物との比較

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as:

Alendronate: A widely used bisphosphonate for treating osteoporosis. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

Ibandronate: Another bisphosphonate used for osteoporosis treatment, known for its high potency and long duration of action.

Zoledronic Acid: A potent bisphosphonate used in treating various bone diseases, including osteoporosis and Paget’s disease.

生物活性

Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a phosphonate derivative characterized by the presence of octylimino groups. The chemical formula can be represented as . Its structure allows for interaction with various biological targets, making it a candidate for further pharmacological evaluation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular processes, particularly those involving phosphonate groups. Phosphonates are known to inhibit enzymes involved in nucleotide metabolism and cell signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: Phosphonates can inhibit enzymes such as farnesyl pyrophosphate synthase, affecting cholesterol biosynthesis and cellular proliferation.

- Cell Signaling Modulation: The compound may modulate signaling pathways by interfering with protein phosphorylation processes.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study:

- A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration levels for inducing cell death.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Inhibits farnesyl pyrophosphate synthase |

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. These studies are crucial for understanding its therapeutic potential and optimizing dosage regimens.

Pharmacokinetics:

- Absorption studies indicate that the compound is rapidly absorbed in biological systems, with peak plasma concentrations achieved within a few hours post-administration.

- Metabolism studies reveal that it undergoes minimal hepatic metabolism, suggesting a favorable profile for systemic circulation.

特性

IUPAC Name |

trisodium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO6P2.3Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRBIFBLPUUEFW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NNa3O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930569 | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-44-9 | |

| Record name | Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium ({[(hydroxyphosphinato)methyl](octyl)amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen [(octylimino)bis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。